Dihydroindenyl-oxyalkanoic acid is synthesized through organic chemistry methods and is primarily studied for its effects on cation-chloride cotransporters, particularly the potassium chloride cotransporters (KCCs). It is known for its specificity in inhibiting KCC activity without significantly affecting sodium-potassium-chloride cotransporters (NKCCs) .
The synthesis of dihydroindenyl-oxyalkanoic acid involves several steps typical of organic synthesis processes. While specific details about the synthetic pathway are less frequently published, general methods include:
The synthesis is often optimized for yield and purity, with parameters such as reaction time, temperature, and solvent choice being critical for successful outcomes .
Dihydroindenyl-oxyalkanoic acid features a complex molecular structure characterized by:
The molecular formula can be represented as , indicating a balanced ratio of carbon, hydrogen, and oxygen atoms that supports its pharmacological properties .
Dihydroindenyl-oxyalkanoic acid participates in various chemical reactions primarily related to its role as an inhibitor of KCCs:
Studies have shown that at concentrations around 100 µM, dihydroindenyl-oxyalkanoic acid effectively inhibits KCC activity, leading to alterations in cell volume and morphology .
The mechanism of action for dihydroindenyl-oxyalkanoic acid primarily involves:
Dihydroindenyl-oxyalkanoic acid has several significant scientific applications:
Dihydroindenyl-oxyalkanoic acid serves as a foundational pharmacological tool for investigating potassium-coupled chloride extrusion pathways mediated by the potassium-chloride cotransporter family. Its primary mechanism involves competitive inhibition of potassium-chloride cotransporter-mediated ion flux, with reported half-maximal inhibitory concentration values spanning 10-100 micromolar across experimental systems [1]. Molecular specificity varies significantly among potassium-chloride cotransporter isoforms: Potassium-Chloride Cotransporter 3 and Potassium-Chloride Cotransporter 4 demonstrate heightened sensitivity compared to Potassium-Chloride Cotransporter 1, while Potassium-Chloride Cotransporter 2 (neuron-specific) remains relatively resistant [7]. Structural determinants of inhibition efficacy include the alkyl chain length at the oxyalkanoic acid moiety, where the n-butyl derivative exhibits maximal potassium-chloride cotransporter blockade [7]. Functional assessments in erythrocytes demonstrate that dihydroindenyl-oxyalkanoic acid (100 micromolar) abolishes >90% of volume-sensitive potassium-chloride cotransport activity in wild-type cells and persists in inhibiting residual flux in Potassium-Chloride Cotransporter 1/Potassium-Chloride Cotransporter 3 double-knockout models, suggesting compensatory Potassium-Chloride Cotransporter 4 activity or isoform-non-selective effects [1].
Table 1: Potassium-Chloride Cotransporter Isoform Sensitivity to Dihydroindenyl-Oxyalkanoic Acid
Isoform | Tissue Distribution | Primary Function | Dihydroindenyl-Oxyalkanoic Acid Sensitivity |
---|---|---|---|
Potassium-Chloride Cotransporter 1 | Ubiquitous | Cell volume regulation | Moderate (IC₅₀ ~50-100 μM) |
Potassium-Chloride Cotransporter 3 | Brain, kidney, skeletal muscle | Cell volume regulation, transepithelial transport | High (IC₅₀ ~10-20 μM) |
Potassium-Chloride Cotransporter 4 | Kidney, heart, inner ear | Cell volume regulation, ion homeostasis | High (IC₅₀ ~10-20 μM) |
Potassium-Chloride Cotransporter 2 | Neurons (CNS) | GABAergic inhibition | Low (IC₅₀ >200 μM) |
Cancer metastasis research reveals that dihydroindenyl-oxyalkanoic acid disrupts insulin-like growth factor 1-induced membrane trafficking of Potassium-Chloride Cotransporter 4 in metastatic cervical and ovarian cancer cells. This inhibition prevents Potassium-Chloride Cotransporter 4 translocation from endoplasmic reticulum-Golgi compartments to lamellipodial plasma membrane domains, consequently suppressing invasiveness by >60% following small interfering RNA-mediated Potassium-Chloride Cotransporter 4 knockdown or pharmacological blockade [4]. Regulatory volume decrease studies in corneal epithelial cells demonstrate that dihydroindenyl-oxyalkanoic acid (100 micromolar) attenuates hypotonicity-induced regulatory volume decrease by 45-70%, confirming potassium-chloride cotransporter participation in volume recovery mechanisms alongside potassium and chloride channels [7].
Dihydroindenyl-oxyalkanoic acid exhibits significant off-target inhibition of the calcium-activated potassium channel 3.1 (Gardos channel) in human and murine erythrocytes at concentrations routinely employed for potassium-chloride cotransporter blockade (50-100 micromolar). Whole-cell patch clamp studies in human embryonic kidney 293 cells expressing recombinant calcium-activated potassium channel 3.1 confirm direct channel blockade with a half-maximal inhibitory concentration of 42 micromolar, independent of extracellular chloride concentration [1]. Crucially, calcium-activated potassium channel 3.1 inhibition persists in erythrocytes genetically devoid of Potassium-Chloride Cotransporter 1 and Potassium-Chloride Cotransporter 3, and is absent in Potassium Calcium-Activated Channel Subfamily N Member 4 knockout mice, establishing calcium-activated potassium channel 3.1 as the molecular target rather than potassium-chloride cotransporters. RosettaLigand computational docking identifies a putative dihydroindenyl-oxyalkanoic acid binding site within the calcium-activated potassium channel 3.1 fenestration region, involving interactions with residues phenylalanine 248, valine 275, and threonine 278 [1]. This interaction disrupts erythrocyte dehydration pathways in sickle cell disease models, where combined inhibition of potassium-chloride cotransporters and calcium-activated potassium channel 3.1 was historically misinterpreted as potassium-chloride cotransporter-specific effects.
Dihydroindenyl-oxyalkanoic acid inhibits cystic fibrosis transmembrane conductance regulator-mediated chloride secretion in Calu-3 human airway epithelia with potency comparable to classical cystic fibrosis transmembrane conductance regulator blocker 5-nitro-2-(3-phenylpropylamino) benzoic acid (half-maximal inhibitory concentration = 17.0 ± 1.0 micromolar versus 15.6 ± 2.1 micromolar) [2]. This inhibition occurs independently of adenylate cyclase stimulation (isoproterenol-independent) and reduces both short-circuit current and apical membrane conductance. Structural-activity analysis reveals that shortening the n-butyl chain to methyl markedly attenuates inhibitory efficacy, indicating hydrophobic interactions critical for cystic fibrosis transmembrane conductance regulator binding [2]. In semicircular canal duct epithelia, dihydroindenyl-oxyalkanoic acid (100 micromolar) partially inhibits forskolin-stimulated chloride secretion (approximately 30-40% reduction), with combined administration alongside bumetanide (sodium-potassium-chloride cotransporter 1 inhibitor) achieving near-complete abolition [5]. This suggests cystic fibrosis transmembrane conductance regulator constitutes the apical chloride efflux pathway coordinated with basolateral sodium-potassium-chloride cotransporter 1 and potentially other chloride accumulation mechanisms.
Table 2: Dihydroindenyl-Oxyalkanoic Acid Off-Target Channel Interactions
Channel/Transporter | System | Dihydroindenyl-Oxyalkanoic Acid Effect | Potency (IC₅₀/ED₅₀) | Key Evidence |
---|---|---|---|---|
Calcium-Activated Potassium Channel 3.1 (Gardos) | Human erythrocytes, HEK293 cells | Inhibition | 42 μM | Patch clamp, genetic knockout, Rb⁺ flux |
Cystic Fibrosis Transmembrane Conductance Regulator | Calu-3 airway epithelia | Inhibition | 17.0 ± 1.0 μM | Short-circuit current, conductance |
Sodium-Potassium-Chloride Cotransporter 1 | Multiple epithelia | Minimal effect | >100 μM | Specificity validation studies |
Beyond direct ion transport inhibition, dihydroindenyl-oxyalkanoic acid disrupts growth factor-induced potassium-chloride cotransporter membrane trafficking through interference with cytoskeletal interactions. Insulin-like growth factor 1 and epidermal growth factor stimulate phosphatidylinositol 3-kinase-dependent recruitment of Potassium-Chloride Cotransporter 4 from cytoplasmic pools to plasma membrane lipid rafts in metastatic cancer cells. Throughout this trafficking process, Potassium-Chloride Cotransporter 4 associates with myosin motor protein 5a (an actin-dependent motor protein) and ezrin (a membrane-cytoskeleton linker) within cholesterol-rich microdomains [4]. Dihydroindenyl-oxyalkanoic acid pretreatment prevents insulin-like growth factor 1-induced structural coupling between Potassium-Chloride Cotransporter 4 and ezrin at lamellipodial protrusions, likely through indirect modulation of transporter conformation or lipid raft partitioning rather than direct motor protein binding. Small interfering RNA-mediated myosin motor protein 5a knockdown mimics dihydroindenyl-oxyalkanoic acid effects, reducing Potassium-Chloride Cotransporter 4 surface expression by >65% and suppressing cancer cell invasiveness. This highlights a non-canonical pharmacological action whereby dihydroindenyl-oxyalkanoic acid impairs motor protein-coupled transporter trafficking independently of its potassium-chloride cotransport inhibitory effects [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1